4-(2-Aminoethyl)-2-methoxyaniline dihydrochloride
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Overview
Description
4-(2-Aminoethyl)-2-methoxyaniline dihydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of an aminoethyl group attached to the benzene ring, which also contains a methoxy substituent. This compound is often used in various chemical and biological research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-2-methoxyaniline dihydrochloride typically involves the reaction of 2-methoxyaniline with ethylene oxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting intermediate is then treated with hydrochloric acid to obtain the dihydrochloride salt form of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)-2-methoxyaniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives, quinones, and other aromatic compounds. These products are often used as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
4-(2-Aminoethyl)-2-methoxyaniline dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)-2-methoxyaniline dihydrochloride involves its interaction with various molecular targets. The aminoethyl group allows the compound to act as a ligand, binding to specific receptors or enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The methoxy group also plays a role in stabilizing the compound and enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Aminoethyl)benzenesulfonamide
- 4-(2-Aminoethyl)-N-phenylpiperidine-1-carboxamide dihydrochloride
- 2-Aminothiazole-based compounds
Uniqueness
Compared to similar compounds, 4-(2-Aminoethyl)-2-methoxyaniline dihydrochloride is unique due to its specific substitution pattern on the benzene ring. The presence of both the aminoethyl and methoxy groups provides a distinct set of chemical properties, making it a valuable compound in various research applications. Its ability to undergo multiple types of chemical reactions also adds to its versatility.
Properties
IUPAC Name |
4-(2-aminoethyl)-2-methoxyaniline;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.2ClH/c1-12-9-6-7(4-5-10)2-3-8(9)11;;/h2-3,6H,4-5,10-11H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVMVNJMWWLXON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCN)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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